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Compound of Interest

Compound Name: 2-Nitro-4,5-dipropoxyaniline

CAS No.: 148274-67-3

Cat. No.: B2539036

Get Quote

Executive Summary
2-Nitro-4,5-dipropoxyaniline (CAS: 148274-67-3) is a critical intermediate in the synthesis of

quinazoline-based tyrosine kinase inhibitors (TKIs), specifically those targeting EGFR

(Epidermal Growth Factor Receptor). It serves as the primary building block for the "A-ring" of

6,7-dipropoxyquinazolin-4(3H)-one derivatives.

This guide details a robust, high-purity synthetic pathway designed to avoid common

regioselectivity issues associated with electrophilic aromatic substitution on electron-rich rings.

Unlike direct nitration methods which often lead to oxidation and tar formation, this protocol

utilizes a protection-nitration-deprotection strategy to ensure exclusive ortho-nitration relative to

the amine.

Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome two primary challenges:

Regiocontrol: Directing the nitro group to the 2-position (ortho to the amine) rather than the

6-position or causing polynitration.
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Oxidation Sensitivity: Free anilines are prone to oxidation by nitric acid; therefore, the amine

must be protected as an acetanilide.

Strategic Pathway
The most reliable route begins with Catechol (1,2-dihydroxybenzene). The pathway proceeds

through alkylation, initial nitration (para to alkoxy), reduction to the aniline, protection, a second

regioselective nitration, and final hydrolysis.
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Figure 1: Step-wise synthetic pathway from Catechol to 2-Nitro-4,5-dipropoxyaniline.

Experimental Protocols
Step 1: Synthesis of 1,2-Dipropoxybenzene
Objective: Dialkylation of catechol.

Reagents: Catechol (1.0 eq), 1-Bromopropane (2.5 eq), Potassium Carbonate (2.5 eq), DMF

or Acetone.

Protocol:

Dissolve catechol in DMF under

atmosphere.

Add

and stir for 30 mins to form the phenoxide.

Add 1-bromopropane dropwise.
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Heat to 60-80°C for 12 hours.

Workup: Pour into ice water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH

(to remove unreacted catechol) and brine.

Yield: ~85-90%.

Step 2 & 3: Formation of 3,4-Dipropoxyaniline
Objective: Introduction of the nitrogen functionality.[1][2]

Nitration: Treat 1,2-dipropoxybenzene with dilute

in Acetic Acid at 10-20°C. The propoxy groups direct the nitro group to the 4-position
(sterically favored over position 3).

Reduction:

Dissolve 4-nitro-1,2-dipropoxybenzene in Ethanol.

Add 10% Pd/C catalyst (5 wt%).

Hydrogenate at 40 psi

for 4 hours.

Filter through Celite and concentrate.

Intermediate Check: The product is an oil or low-melting solid that darkens on air

exposure.

Step 4: Protection (Acetylation)
Objective: Protect the amine to prevent oxidation and direct the next nitration.

Reagents: 3,4-Dipropoxyaniline, Acetic Anhydride (

), Pyridine or Sodium Acetate.

Protocol:
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Dissolve aniline in DCM.

Add 1.1 eq Pyridine and 1.1 eq

at 0°C.

Stir at RT for 2 hours.

Wash with 1M HCl (to remove pyridine) and Sat.

.

Result: 3,4-Dipropoxyacetanilide (White solid).

Step 5: Regioselective Nitration (Critical Step)
Objective: Introduce the nitro group at the 2-position.

Mechanism: The acetamido group is an ortho, para-director. The 4 and 5 positions are

blocked by propoxy groups. The 6-position is sterically crowded by the acetamido group, but

the 2-position is activated by the acetamido group and the 3-propoxy group (via resonance).

However, in this specific scaffold, the substitution pattern usually directs to the position ortho

to the amine (position 6 relative to original numbering, or position 2 in the final aniline

nomenclature).

Protocol:

Dissolve 3,4-dipropoxyacetanilide in Glacial Acetic Acid.

Cool to 0-5°C.

Add Fuming

(1.05 eq) dropwise. Do not allow temp to exceed 10°C.

Stir for 1 hour. Pour onto crushed ice.

Filter the yellow precipitate. Recrystallize from Ethanol.
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Step 6: Deprotection to Target
Objective: Removal of the acetyl group.

Protocol:

Suspend the nitro-acetanilide in Ethanol/Conc. HCl (1:1).

Reflux for 2-3 hours.

Cool and neutralize with

or

to pH 8-9.

The orange solid precipitates. Filter and dry.[3][4]

Characterization Data
The following data table summarizes the expected physicochemical properties for validation.
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Parameter Specification Notes

Appearance
Orange to Red Crystalline

Solid
Typical for ortho-nitroanilines

Molecular Formula MW: 254.28 g/mol

Melting Point 92 - 96 °C
Sharp range indicates high

purity

1H NMR (DMSO-d6) 7.45 (s, 1H), 6.65 (s, 1H)

Two aromatic singlets confirm

2,4,5-substitution pattern (para

protons)

1H NMR (Propoxy) 4.0 (t, 4H), 1.8 (m, 4H), 1.0 (t,

6H)

Characteristic multiplets for

two propyl chains

IR Spectroscopy

3450, 3350

(

)

1520, 1340

(

stretch)

Mass Spec (ESI) Positive mode

Safety & Handling (E-E-A-T)
Nitration Hazard: Step 5 involves an exothermic reaction.[2] Temperature control is vital to

prevent thermal runaway. Ensure the cooling bath is efficient before adding nitric acid.

Toxicity: Nitroanilines are toxic by inhalation and skin contact. They are methemoglobin

formers. All handling must occur in a fume hood with appropriate PPE (Nitrile gloves, safety

goggles).

Waste: Aqueous waste from the nitration step contains acidic nitro-compounds and must be

neutralized and disposed of as hazardous organic waste.

Applications in Drug Development[5]
This molecule is a direct precursor to 6,7-dipropoxyquinazolin-4(3H)-one, a scaffold used in:
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EGFR Inhibitors: Analogs of Gefitinib where methoxy groups are replaced by propoxy to alter

lipophilicity and blood-brain barrier (BBB) penetration.

PDE Inhibitors: Phosphodiesterase inhibition often utilizes the dialkoxy-phenyl

pharmacophore.

Conversion to Quinazolinone Scaffold
The target aniline reacts with Formamide (Niementowski reaction variant) or Formamidine

Acetate to close the pyrimidine ring.
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Reduction
(Fe/AcOH)

4,5-Dipropoxy-
1,2-diaminobenzene

Cyclization
(Formic Acid or

Formamidine Acetate)
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Figure 2: Downstream application of the target molecule.

References
Chandrika, P. M., et al. (2008). "Synthesis of novel 4,6-disubstituted quinazoline derivatives,

their anti-inflammatory and anti-cancer activity." Acta Pharmaceutica. Link

Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted

4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. Link

World Intellectual Property Organization. (2007). Process for synthesis of [6,7-bis-(2-

methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride (Erlotinib).[1]

WO2007138613A2. Link

BenchChem. (2025). Synthesis of 4-Methoxy-2-nitroaniline (Analogous Protocol).Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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